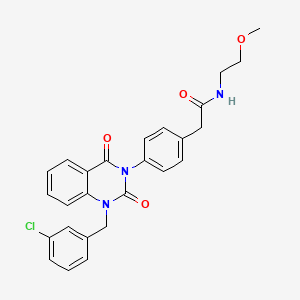![molecular formula C21H15Cl2N3O4 B11278205 2,4-Dichloro-N-[3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide](/img/structure/B11278205.png)
2,4-Dichloro-N-[3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N-[3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups, including dichloro, methoxy, and oxazolo-pyrimidinyl moieties. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,4-DICHLORO-N-[3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Oxazolo-Pyrimidinyl Intermediate: This step involves the cyclization of appropriate starting materials to form the oxazolo-pyrimidinyl ring. Common reagents used in this step include 2-methyl-7-oxo-7H-[1,2]oxazolo[2,3-a]pyrimidine and suitable chlorinating agents.
Substitution Reactions: The intermediate is then subjected to substitution reactions to introduce the methoxy and phenyl groups. This typically involves the use of methoxyphenyl derivatives and appropriate catalysts.
Formation of the Benzamide Core: The final step involves the coupling of the substituted oxazolo-pyrimidinyl intermediate with 2,4-dichlorobenzoyl chloride under basic conditions to form the target benzamide compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2,4-DICHLORO-N-[3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazolo-pyrimidinyl ring, potentially leading to the formation of dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-DICHLORO-N-[3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s chemical properties make it useful in various industrial applications, including as a precursor in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in biological pathways. For example, its potential anticancer activity may be due to its ability to inhibit enzymes involved in cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with DNA, proteins, and other biomolecules.
Comparison with Similar Compounds
When compared to similar compounds, 2,4-DICHLORO-N-[3-({2-METHYL-7-OXO-7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-YL}METHOXY)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
2,4-Dichloro-N-(3-methoxyphenyl)benzamide: Lacks the oxazolo-pyrimidinyl moiety, resulting in different chemical and biological properties.
N-(3-(2-Methyl-7-oxo-7H-[1,2]oxazolo[2,3-a]pyrimidin-5-yl)methoxy)phenyl)benzamide:
2,4-Dichloro-N-(3-(2-methyl-7-oxo-7H-[1,2]oxazolo[2,3-a]pyrimidin-5-yl)phenyl)benzamide: Lacks the methoxy group, which may influence its solubility and biological activity.
Properties
Molecular Formula |
C21H15Cl2N3O4 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[3-[(2-methyl-7-oxo-[1,2]oxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C21H15Cl2N3O4/c1-12-7-19-24-15(10-20(27)26(19)30-12)11-29-16-4-2-3-14(9-16)25-21(28)17-6-5-13(22)8-18(17)23/h2-10H,11H2,1H3,(H,25,28) |
InChI Key |
VFYXCTOAWHBFAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2O1)COC3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11278124.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11278128.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11278146.png)
![2-[(4-methylphenyl)amino]-N-(4-nitrophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11278154.png)

![Cyclohexyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11278160.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11278171.png)
![N-(4-fluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11278173.png)
![2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11278178.png)
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11278181.png)

![methyl 4-{4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11278187.png)

![[7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone](/img/structure/B11278199.png)
